molecular formula C18H17F3N4O3 B2831555 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034408-06-3

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2831555
CAS RN: 2034408-06-3
M. Wt: 394.354
InChI Key: CHULIYWHAJWSRY-UHFFFAOYSA-N
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Description

The compound “(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a pyrimidinyl group, and a piperazinyl group .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, I don’t have specific information on the molecular structure of this compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Without more specific information, it’s difficult to predict the possible reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. I don’t have specific information on the physical and chemical properties of this compound .

Scientific Research Applications

PARP1 Inhibition

Poly (ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme involved in DNA repair processes. Research has identified compound 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide) as a potent PARP1 inhibitor. It was further modified to yield (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide, which exhibited remarkable inhibitory activity against PARP1 .

Asymmetric Intramolecular Aryl C–O Bond Formation

This compound serves as a building block for the synthesis of (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols. Palladium-catalyzed asymmetric intramolecular O-arylation, based on a desymmetrization strategy, enables the formation of these valuable intermediates .

Drug Development

The unique structure of this compound makes it an attractive candidate for drug development. Researchers explore its potential as a scaffold for designing novel therapeutic agents.

Organic Synthesis

Due to its versatile reactivity, this compound can participate in various organic transformations. Chemists utilize it as a precursor in the synthesis of diverse molecules .

Antimicrobial Activity

While specific studies on this compound’s antimicrobial properties are limited, its structural features suggest potential bioactivity. Further investigations could reveal its effectiveness against pathogens .

Material Science

Researchers investigate the use of this compound in material science. Its properties may contribute to the development of functional materials, coatings, or sensors.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through experimental studies. I don’t have information on the mechanism of action for this specific compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s difficult to provide accurate safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. This could include further studies to determine its physical and chemical properties, synthesis methods, and potential uses .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O3/c19-18(20,21)15-9-16(23-11-22-15)24-5-7-25(8-6-24)17(26)14-10-27-12-3-1-2-4-13(12)28-14/h1-4,9,11,14H,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHULIYWHAJWSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

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